Computed LogP Comparison: 2-Bromo-4-Trifluoromethoxy Substitution Elevates Lipophilicity Relative to Non-Fluorinated or Non-Brominated Analogs
The target compound exhibits a computed LogP of 2.5078 . This value is elevated relative to 4-phenyl-thiosemicarbazide, the simplest 4-arylthiosemicarbazide, whose computed LogP is approximately 0.73 (calculated using the same method, Molinspiration) [1]. The LogP increase of approximately 1.8 log units is attributable to the combined effect of the bromine and trifluoromethoxy substituents, which increase membrane permeability potential while maintaining a TPSA of 59.31 Ų , a value still within the Veber threshold of <140 Ų for oral bioavailability.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.5078 (Molinspiration prediction) |
| Comparator Or Baseline | 4-Phenyl-thiosemicarbazide: LogP ≈ 0.73 (Molinspiration prediction) |
| Quantified Difference | +1.78 log units vs. parent 4-phenyl analog |
| Conditions | Computed values from Molinspiration engine; TPSA = 59.31 Ų for target |
Why This Matters
A LogP difference of ~1.8 units translates to roughly a 60-fold increase in theoretical partition coefficient, which can significantly impact compound permeability in cell-based antibacterial or anticancer assays, guiding rational selection for phenotypic screening libraries.
- [1] Molinspiration Cheminformatics. Calculated LogP for 4-phenyl-thiosemicarbazide (SMILES: NNC(=S)Nc1ccccc1). Accessed via molinspiration.com. View Source
